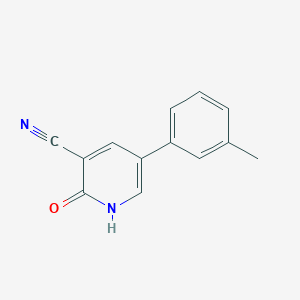
1,2-Dihydro-5-(3-methylphenyl)-2-oxo-3-pyridinecarbonitrile
Cat. No. B8447029
M. Wt: 210.23 g/mol
InChI Key: DCXZKHIWBBDBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04209626
Procedure details


In the manner described in Example 6, a solution of 13.7 g. of sodium methoxide and 10.7 g. of cyanoacetamide in 250 ml. of methanol and 24.0 g. of 3-(dimethylamino)-2-(3-methylphenyl)-2-propenal is refluxed overnight to give 12.0 g. of the product of the Example as a yellow solid, m.p. 254.5°-260° C.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([CH2:6][C:7]([NH2:9])=[O:8])#[N:5].CN(C)[CH:12]=[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=1)[CH:14]=O>CO>[CH3:22][C:18]1[CH:17]=[C:16]([C:13]2[CH:14]=[C:6]([C:4]#[N:5])[C:7](=[O:8])[NH:9][CH:12]=2)[CH:21]=[CH:20][CH:19]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=C(C=O)C1=CC(=CC=C1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 12.0 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(C=CC1)C=1C=C(C(NC1)=O)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
